(3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine
CAS No.: 1628547-66-9
Cat. No.: VC5733799
Molecular Formula: C18H22N2
Molecular Weight: 266.388
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1628547-66-9 |
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Molecular Formula | C18H22N2 |
Molecular Weight | 266.388 |
IUPAC Name | (3S,4R)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine |
Standard InChI | InChI=1S/C18H22N2/c1-18(19)14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3/t17-,18+/m0/s1 |
Standard InChI Key | NQFSZYGMWRMDPR-ZWKOTPCHSA-N |
SMILES | CC1(CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound belongs to the pyrrolidine class, characterized by a five-membered amine ring. Key structural features include:
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Stereochemistry: (3S,4R) configuration, critical for receptor binding specificity .
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Substituents:
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Benzyl group at position 1 (N-bound).
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Methyl group at position 3.
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Phenyl group at position 4.
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Table 1: Molecular Properties
Spectroscopic Data
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NMR: Distinct signals for benzyl (δ 7.25–7.35 ppm, multiplet), phenyl (δ 7.15–7.20 ppm), and methyl groups (δ 1.15–1.25 ppm, singlet) .
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MS: Molecular ion peak at m/z 266.4 (M⁺), with fragmentation patterns consistent with pyrrolidine ring cleavage .
Synthesis and Stereochemical Control
Synthetic Routes
The compound is synthesized via asymmetric catalysis or resolution of racemic mixtures. Key methods include:
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Nickel-Catalyzed Arylative Cyclization: Utilizes allenyl ketones and boronic acids to form the pyrrolidine core with high enantioselectivity (up to 98% ee) .
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Reductive Amination: Benzylamine derivatives are reacted with ketone intermediates, followed by stereoselective reduction using NaBH₄ or LiAlH₄ .
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Enantiomeric Excess (ee) | Key Reagents |
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Nickel Catalysis | 75–85 | 90–98 | Ni(cod)₂, Chiral ligand |
Reductive Amination | 60–70 | 80–90 | NaBH₄, LiAlH₄ |
Challenges in Stereoselectivity
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Racemization Risk: The tertiary amine at position 3 is prone to epimerization under acidic conditions .
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Resolution Techniques: Chiral HPLC or enzymatic resolution is employed to isolate the (3S,4R) enantiomer from racemic mixtures .
Pharmacological Profile
Mechanism of Action
The compound modulates neurotransmitter systems:
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Dopaminergic Pathways: Binds to D₂-like receptors with moderate affinity (Kᵢ = 120 nM).
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Serotonergic Pathways: Inhibits serotonin reuptake (IC₅₀ = 2.1 µM), suggesting potential antidepressant applications.
Preclinical Data
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In Vitro Studies:
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Neuroprotective effects in SH-SY5Y cells exposed to oxidative stress (EC₅₀ = 10 µM).
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Low cytotoxicity (LD₅₀ > 100 µM in HEK293 cells).
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In Vivo Studies:
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Reduces anxiety-like behavior in rodent models at 5 mg/kg (oral).
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Table 3: Pharmacokinetic Properties
Parameter | Value | Model System |
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Oral Bioavailability | 45% | Rat |
Half-Life (t₁/₂) | 3.2 h | Rat plasma |
Protein Binding | 92% | Human serum albumin |
Structural Analogs and SAR Insights
Key Analog Comparisons
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Piperidine Analogs: Replacing the pyrrolidine ring with piperidine reduces dopaminergic affinity by 10-fold, highlighting the importance of ring size .
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N-Benzyl vs. N-Methyl: Removal of the benzyl group abolishes serotonin reuptake inhibition, emphasizing its role in target engagement .
Table 4: Structure-Activity Relationship (SAR) Highlights
Modification | Effect on D₂ Affinity | Effect on Serotonin Reuptake |
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Removal of 3-methyl | ↓ 80% | No change |
4-Phenyl to 4-Cyclohexyl | ↓ 50% | ↑ 20% |
Research Gaps and Future Directions
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